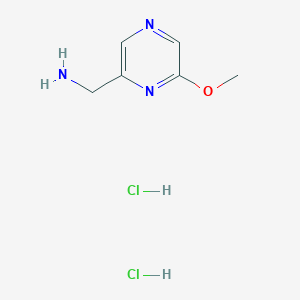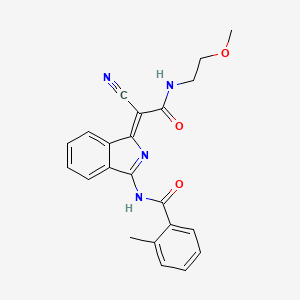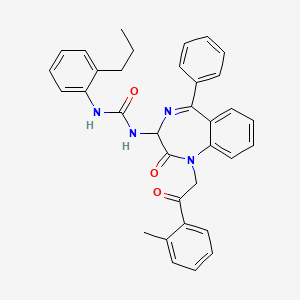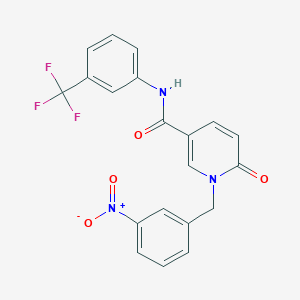![molecular formula C16H15ClFN3O3S B2382366 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034401-74-4](/img/structure/B2382366.png)
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a novel organic compound featuring a benzamide core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the chlorination and fluorination of the benzene ring. The incorporation of the benzamide moiety is achieved via an amide coupling reaction, utilizing reagents such as EDCI and HOBt under controlled conditions. The subsequent introduction of the benzo[c][1,2,5]thiadiazole moiety is facilitated through a nucleophilic substitution reaction, often employing DMF as a solvent and elevated temperatures to drive the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide could be scaled up using continuous flow reactors to ensure optimal reaction control and yield. The process would likely involve rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: For nucleophilic substitution, reagents like potassium carbonate and solvents such as DMF are commonly used. Oxidation reactions often employ reagents such as potassium permanganate, while reduction can be achieved using hydride donors like sodium borohydride.
Major Products Formed: Depending on the reagents and conditions, the major products can include derivatives with altered functional groups, such as hydroxyl or amino groups replacing the chlorine or fluorine atoms.
科学研究应用
This compound has shown promise in several research fields:
Chemistry: Utilized as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
作用机制
The mechanism by which 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzyme binding sites where it acts as an inhibitor, disrupting normal cellular processes. The benzo[c][1,2,5]thiadiazole moiety, in particular, is known to engage in strong π-π stacking interactions, which can interfere with protein-protein interactions critical for disease progression.
相似化合物的比较
Compared to other benzamide derivatives, this compound stands out due to its unique combination of chloro and fluoro substituents, which enhance its reactivity and potential biological activity. Similar Compounds:
2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxido-4H-benzo[d][1,3]oxazin-4-yl)ethyl)benzamide
2-chloro-4-fluoro-N-(2-(3,4-dihydroxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
These compounds share structural similarities but differ in their chemical and biological properties due to variations in their substituent groups.
Hope this article helps in understanding the compound better
属性
IUPAC Name |
2-chloro-4-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-7-6-11(18)10-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRMVBHYOXHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)

![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

